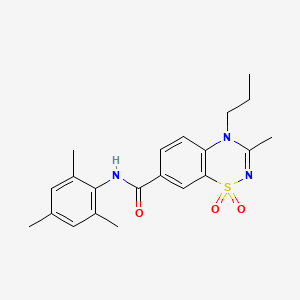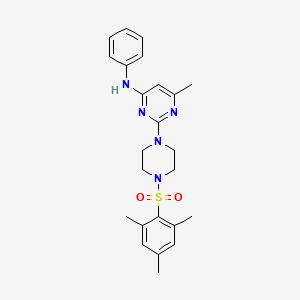![molecular formula C22H22N2O6 B11249163 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acrylamide](/img/structure/B11249163.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE is a complex organic molecule that features a benzodioxole ring, a dimethoxyphenyl group, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Dimethoxyphenyl Group: This involves the methoxylation of phenol derivatives.
Construction of the Pyrrolidinone Moiety: This can be synthesized via the reaction of amines with succinic anhydride.
Coupling Reactions: The final step involves coupling the benzodioxole, dimethoxyphenyl, and pyrrolidinone intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzodioxole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biochemistry: Studying its interactions with biological macromolecules.
Medicine
Therapeutic Agents: Investigated for potential use in treating diseases due to its bioactive properties.
Diagnostic Tools: Could be used in imaging or as a biomarker.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE: shares structural similarities with other benzodioxole and pyrrolidinone derivatives.
Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.
Pyrrolidinone Derivatives: Compounds such as piracetam and levetiracetam.
Uniqueness
The uniqueness of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C22H22N2O6 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-7-5-16(11-19(17)28-2)24-12-15(10-22(24)26)23-21(25)8-4-14-3-6-18-20(9-14)30-13-29-18/h3-9,11,15H,10,12-13H2,1-2H3,(H,23,25)/b8-4- |
Clave InChI |
RVTCXYMKCMJRHR-YWEYNIOJSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC4=C(C=C3)OCO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzyl-4-piperidyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide](/img/structure/B11249081.png)
![2-Fluoro-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11249084.png)
![N-(3-chloro-2-methylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249088.png)
![N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11249106.png)
![N-(2-ethyl-6-methylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249115.png)

![3-(3,4-dimethoxyphenyl)-6-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11249131.png)

![2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11249138.png)


![N'-[(Pyridin-2-YL)methyl]-N-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B11249152.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11249171.png)
![N-(3-bromophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249177.png)
